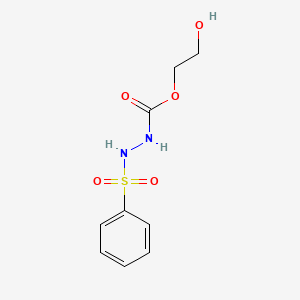
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is an organic compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6-position and an octyloxybenzoate ester group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate typically involves a multi-step process:
Formation of 6-cyanonaphthalene: This can be achieved by nitration of naphthalene followed by reduction and subsequent cyanation.
Preparation of 4-octoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with octanol under acidic conditions.
Esterification Reaction: The final step involves the esterification of 6-cyanonaphthalene with 4-octoxybenzoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate has several applications in scientific research:
Material Science: Used in the development of liquid crystals and organic semiconductors.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxybenzoate ester group can enhance the compound’s solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-cyanonaphthalen-2-yl) 4-octylbenzoate
- (6-cyanonaphthalen-2-yl) 4-methoxybenzoate
- (6-cyanonaphthalen-2-yl) 4-ethoxybenzoate
Uniqueness
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is unique due to its specific combination of a cyano group and an octyloxybenzoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
58573-80-1 |
|---|---|
Molekularformel |
C26H27NO3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C26H27NO3/c1-2-3-4-5-6-7-16-29-24-13-10-21(11-14-24)26(28)30-25-15-12-22-17-20(19-27)8-9-23(22)18-25/h8-15,17-18H,2-7,16H2,1H3 |
InChI-Schlüssel |
XFTJMRDYKMHTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


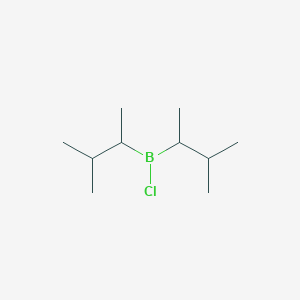

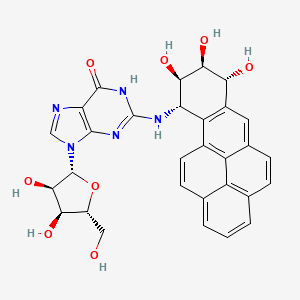
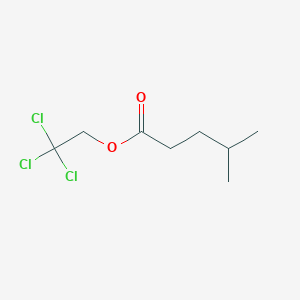
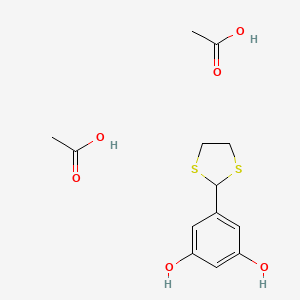
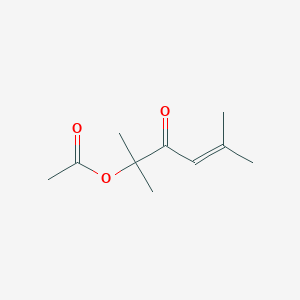
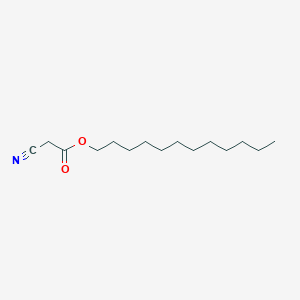
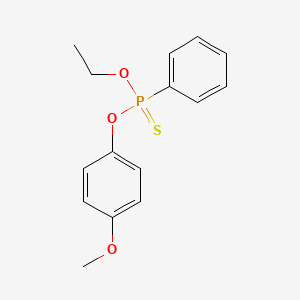
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
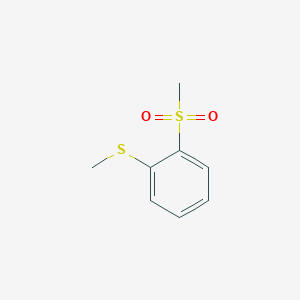
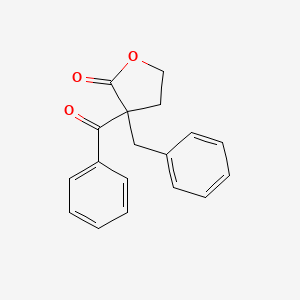
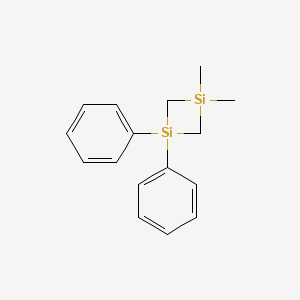
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
